molecular formula C13H14FIN2O7 B3272315 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine CAS No. 565226-18-8

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

Cat. No. B3272315
CAS RN: 565226-18-8
M. Wt: 456.16 g/mol
InChI Key: NKKIVBSOBGMPNP-DNRKLUKYSA-N
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Description

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . This compound is also a remarkably efficacious antiviral compound extensively employed in the biomedical sector .


Molecular Structure Analysis

The molecular weight of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine is 456.16 and its formula is C13H14FIN2O7 . The InChI key is O=C(N1)N([C@H]2C@HC@H=O)C@@H=O)O2)C=C(I)C1=O .

Mechanism of Action

The anticancer mechanisms of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine rely on inhibition of DNA synthesis and induction of apoptosis . As an antiviral compound, its mechanism of action entails impeding viral replication by disrupting the research and development of viral RNA .

Safety and Hazards

The safety information for 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIVBSOBGMPNP-DNRKLUKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FIN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine
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3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine
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Reactant of Route 6
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